6-羟基喹唑啉-4(3H)-酮

描述

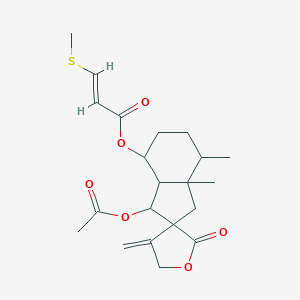

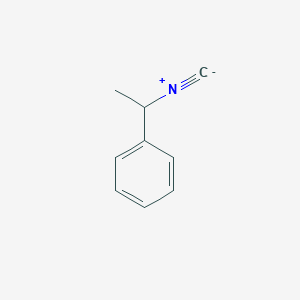

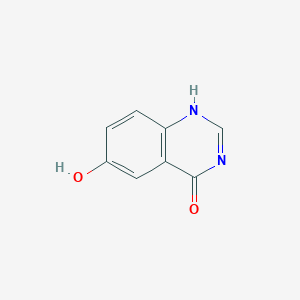

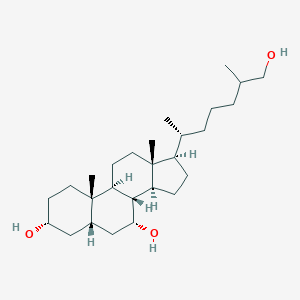

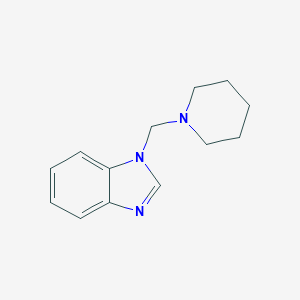

6-Hydroxyquinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family of compounds. It is a white crystalline solid and is highly soluble in water. The compound is of interest to researchers due to its potential applications in organic synthesis and its diverse biological activities. 6-Hydroxyquinazolin-4(3H)-one has been studied for its antioxidant, anti-inflammatory, anti-cancer, and anti-microbial activities.

科学研究应用

抗肿瘤活性

6-羟基喹唑啉-4(3H)-酮: 衍生物已被合成并测试了其潜在的抗肿瘤活性。 这些化合物,尤其是具有特定取代基的化合物,对某些癌细胞系(如MKN45细胞系)表现出抑制活性 . 结构活性关系研究表明,这些衍生物可以被优化以增强其抗肿瘤功效。

喹唑啉衍生物的合成

该化合物是合成各种喹唑啉衍生物的关键中间体。这些衍生物因其广泛的生物活性而重要。 合成过程通常涉及亲核取代反应和酰胺化,导致具有潜在药理学应用的化合物 .

绿色化学应用

6-羟基-4-喹唑啉酮: 已被用于光诱导均裂脱羧酰化/环化反应。 这种绿色化学方法允许合成酰化的喹唑啉酮衍生物,无需外部光催化剂或氧化剂,使该过程更加环保 .

HER2抑制剂在癌症治疗中的应用

6-羟基-4-喹唑啉酮的衍生物已被设计为选择性抑制人表皮生长因子受体 2 (HER2),HER2 在某些癌症中过表达。 这些衍生物对 HER2 的选择性高于 EGFR,降低了与 HER2 抑制剂相关的副作用的风险 .

药理学支架

喹唑啉支架是药物化学中的一个突出特征,因为它具有多种生物制药活性。6-羟基喹唑啉-4(3H)-酮衍生物已被探索用于各种药理学活性,包括抗炎、抗惊厥、抗癌、抗菌和抗真菌特性 .

药物发现和优化

作为含氮杂环,6-羟基-4-喹唑啉酮是药物发现和优化中的宝贵化合物。 其衍生物已被研究作为新型药物分子的潜力,其中一些在对抗耐药菌株方面表现出希望 .

作用机制

Target of Action

6-Hydroxyquinazolin-4(3H)-one, also known as 6-Hydroxy-4-quinazolone, is a quinazoline derivative . Quinazoline derivatives have been found to exhibit a variety of biological activities, including antitumor effects . .

Mode of Action

It is known that quinazoline derivatives can suppress tumor cell growth by highly selective inhibition of egfr phosphorylation .

Biochemical Pathways

Quinazoline derivatives are known to inhibit egfr phosphorylation, which plays a crucial role in cell signaling pathways related to cell proliferation and survival .

Result of Action

Quinazoline derivatives are known to exhibit antitumor activity, suggesting that they may induce cell cycle arrest or apoptosis in cancer cells .

Action Environment

It is known that quinazoline derivatives like fenazaquin are persistent in soil and water systems depending on local conditions .

生化分析

Biochemical Properties

Quinazolin-4(3H)-ones are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure and functional groups present in the quinazolin-4(3H)-one derivative .

Cellular Effects

Quinazolin-4(3H)-ones have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, some quinazolin-4(3H)-ones have been shown to exhibit cytotoxic activity .

Molecular Mechanism

Quinazolin-4(3H)-ones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

6-hydroxy-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-5-1-2-7-6(3-5)8(12)10-4-9-7/h1-4,11H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJRNXXLTDWMENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80388732 | |

| Record name | 6-Hydroxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16064-10-1 | |

| Record name | 6-Hydroxy-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16064-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxyquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80388732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Dihydro-6-hydroxy-4-oxoquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 6-Hydroxy-4-quinazolone interact with biological systems, and what are the downstream effects?

A1: Research suggests that 6-Hydroxy-4-quinazolone and its derivatives, specifically 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6), can inhibit nicotinamide adenine dinucleotide (NAD) dependent oxidations. [] This inhibition was observed in rat brain homogenate during the oxidation of tricarboxylic acid cycle substrates like L-glutamate and β-hydroxybutyrate. Interestingly, QZOH-6 did not affect the oxidation of NADH2 or succinate, indicating a degree of specificity in its action. [] This finding highlights its potential as a tool for studying NAD-dependent metabolic pathways.

Q2: What is the structural characterization of 6-Hydroxy-4-quinazolone?

A2: While the provided research excerpts do not explicitly detail the molecular formula, weight, or spectroscopic data of 6-Hydroxy-4-quinazolone, they provide valuable clues. The name itself suggests a quinazoline core structure with a hydroxyl group at the 6th position and a keto group at the 4th position. Further research in chemical databases or literature focusing on the synthesis and characterization of this compound would be needed to obtain detailed structural information.

Q3: Are there any studies investigating the Structure-Activity Relationship (SAR) of 6-Hydroxy-4-quinazolone derivatives?

A3: While the provided research doesn't delve deeply into SAR, the study mentioning 2-methyl-3-ortho-tolyl-6-hydroxy-4-quinazolone (QZOH-6) hints at the potential impact of substitutions on the quinazoline ring. [] Investigating how different substituents at various positions on the ring influence the inhibitory activity, potency, and selectivity towards specific NAD-dependent enzymes could be a promising area for future research. This information would be crucial for designing more potent and selective inhibitors for targeted therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetic acid, [3-methoxy-4-(trimethylsiloxy)phenyl]-, methyl ester](/img/structure/B96285.png)